molecular formula C6H7BrN2O B2425469 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1557804-67-7

3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2425469
CAS No.: 1557804-67-7
M. Wt: 203.039
InChI Key: OOFNJTNWZKZESK-UHFFFAOYSA-N
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Description

3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7BrN2O. It is a pyrazole derivative, characterized by the presence of a bromine atom at the 3rd position, two methyl groups at the 1st and 5th positions, and an aldehyde group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the aldehyde group may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-pyrazole-4-carbaldehyde
  • 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
  • 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its bromine atom, two methyl groups, and an aldehyde group. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-1,5-dimethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-5(3-10)6(7)8-9(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFNJTNWZKZESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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